REACTION_CXSMILES
|
[Li:1]CCCC.[CH:6]([NH:9][CH:10]([CH3:12])[CH3:11])([CH3:8])[CH3:7].[Li+].CC([N-]C(C)C)C.II.[CH2:23]1[CH2:27][O:26][CH2:25][CH2:24]1>>[Li+:1].[CH3:7][CH:6]([N-:9][CH:10]([CH3:12])[CH3:11])[CH3:8].[CH2:23]1[CH2:27][O:26][CH2:25][CH2:24]1 |f:2.3,6.7.8|
|
Name
|
|
Quantity
|
1.31 mL
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Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
0.3 mL
|
Type
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reactant
|
Smiles
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C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
|
Quantity
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2 mL
|
Type
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reactant
|
Smiles
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C1CCOC1
|
Control Type
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UNSPECIFIED
|
Setpoint
|
-20 °C
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Type
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CUSTOM
|
Details
|
stirred for 10 min
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
forming an orange-red solution
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Type
|
WAIT
|
Details
|
After 10 min
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to −15° C. in 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
quenched by saturated aqueous NH4Cl
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with EtOAc (100 mL)
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Type
|
WASH
|
Details
|
washed with a 5% sodium thiosulfate solution (2×30 mL), water and brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting crude oil was purified by flash column chromatography (Silicycle 12 g column, 1% to 5% EtOAc in hexanes gradient)
|
Type
|
CUSTOM
|
Details
|
to provide S23-2 (0.56 g, 80%)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |